Cas no 401567-11-1 (5-fluoro-1,3-dihydro-1-methyl-2H-Benzimidazol-2-one)

5-Fluoro-1,3-dihydro-1-methyl-2H-benzimidazol-2-one is a fluorinated benzimidazole derivative with notable applications in pharmaceutical and agrochemical research. Its structural features, including the fluorine substitution and methyl group at the N1 position, enhance its reactivity and potential as a key intermediate in heterocyclic synthesis. The compound exhibits stability under standard conditions, facilitating handling and storage. Its electron-withdrawing fluorine group improves binding affinity in target molecules, making it valuable for developing bioactive compounds. The benzimidazolone core offers versatility in medicinal chemistry, particularly in designing enzyme inhibitors or receptor modulators. This compound is synthesized under controlled conditions to ensure high purity, meeting rigorous research and industrial standards.
5-fluoro-1,3-dihydro-1-methyl-2H-Benzimidazol-2-one structure
401567-11-1 structure
Product name:5-fluoro-1,3-dihydro-1-methyl-2H-Benzimidazol-2-one
CAS No:401567-11-1
MF:C8H7FN2O
MW:166.152384996414
CID:325785
PubChem ID:22028684

5-fluoro-1,3-dihydro-1-methyl-2H-Benzimidazol-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-fluoro-1,3-dihydro-1-methyl-2H-Benzimidazol-2-one
    • 2H-Benzimidazol-2-one,5-fluoro-1,3-dihydro-1-methyl-
    • 2H-Benzimidazol-2-one,5-fluoro-1,3-dihydro-1-methyl-(9CI)
    • SCHEMBL194166
    • 5-fluoro-1-methyl-1,3-dihydro-benzimidazol-2-one
    • 5-fluoro-1-methyl-1H-benzimidazol-2-ol
    • AKOS015899367
    • 5-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one
    • 401567-11-1
    • 6-fluoro-3-methyl-1H-benzimidazol-2-one
    • 5-fluoro-1-methyl-1,3-dihydro-benzimidazole-2-one
    • 5-fluoro-1-methyl-1,3-dihydro-2H-benzimidazol-2-one
    • KUDXFSXOKPNJAF-UHFFFAOYSA-N
    • Inchi: InChI=1S/C8H7FN2O/c1-11-7-3-2-5(9)4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12)
    • InChI Key: KUDXFSXOKPNJAF-UHFFFAOYSA-N
    • SMILES: FC1C=CC2N(C)C(=O)NC=2C=1

Computed Properties

  • Exact Mass: 166.054
  • Monoisotopic Mass: 166.054
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 32.3A^2

5-fluoro-1,3-dihydro-1-methyl-2H-Benzimidazol-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P00CWY9-1g
2H-Benzimidazol-2-one,5-fluoro-1,3-dihydro-1-methyl-(9CI)
401567-11-1 95%
1g
$536.00 2024-05-03

Additional information on 5-fluoro-1,3-dihydro-1-methyl-2H-Benzimidazol-2-one

Comprehensive Overview of 5-fluoro-1,3-dihydro-1-methyl-2H-Benzimidazol-2-one (CAS No. 401567-11-1)

5-fluoro-1,3-dihydro-1-methyl-2H-Benzimidazol-2-one (CAS No. 401567-11-1) is a fluorinated benzimidazole derivative with significant potential in pharmaceutical and agrochemical research. This compound, characterized by its unique benzimidazole core and fluoro substitution, has garnered attention for its versatile applications in drug discovery and material science. Researchers are increasingly exploring its role as a building block for bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.

In recent years, the demand for fluorinated heterocycles like 5-fluoro-1,3-dihydro-1-methyl-2H-Benzimidazol-2-one has surged due to their enhanced metabolic stability and bioavailability. The fluoro group in this compound improves lipophilicity, a critical factor in optimizing drug-receptor interactions. Studies suggest its utility in targeting cancer pathways and neurodegenerative diseases, aligning with current trends in precision medicine. Notably, its methyl substitution at the N1 position further modulates electronic properties, making it a valuable scaffold for structure-activity relationship (SAR) studies.

The synthesis of CAS No. 401567-11-1 typically involves cyclization reactions of fluorinated precursors, followed by selective methylation. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to enhance yield and purity—topics frequently searched by organic chemists. Environmental concerns have also driven interest in green chemistry approaches for its production, including catalytic methods and solvent-free conditions.

From an industrial perspective, 5-fluoro-1,3-dihydro-1-methyl-2H-Benzimidazol-2-one is often discussed in forums focusing on patent landscapes and generic drug development. Its structural similarity to marketed benzimidazole-based drugs (e.g., antiparasitics and antivirals) sparks debates about intellectual property strategies. Analytical characterization via NMR, HPLC-MS, and X-ray crystallography remains a hot topic, with researchers sharing protocols on open-access platforms.

Emerging applications include its use in OLED materials, where the benzimidazole moiety contributes to electron transport properties. This intersects with the growing market for flexible electronics—a trending search term in materials science. Additionally, computational studies leveraging AI-driven molecular modeling predict its interactions with biological targets, addressing frequent queries about in silico drug design.

Regulatory aspects of CAS 401567-11-1 are often explored in the context of REACH compliance and GMP synthesis. Suppliers emphasize third-party certifications like ISO 9001 to meet buyer demands for traceability—a key concern in pharmaceutical procurement. Storage recommendations (e.g., inert atmosphere, low temperature) are also widely searched, reflecting practical handling challenges.

In summary, 5-fluoro-1,3-dihydro-1-methyl-2H-Benzimidazol-2-one exemplifies the convergence of medicinal chemistry and advanced materials. Its multifaceted relevance ensures continued interest across academic and industrial sectors, with innovations in synthesis and application driving its commercial trajectory.

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